N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine
Overview
Description
N-(1,3-dimethylbutyl)-n' -phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992)
Mechanism of Action
Target of Action
6PPD is primarily used as an antioxidant and antiozonant in rubber tires . Its main target is the rubber compound in the tires, which it protects from degradation due to reactions with ozone and other reactive oxygen species in the air .
Mode of Action
When exposed to air, 6PPD reacts with ozone to create 6PPD-quinone (also known as 6PPD-Q) . This reaction prevents further degradation of the tire rubber, ensuring its longevity .
Biochemical Pathways
The transformation of 6PPD to 6PPD-quinone involves a series of oxidation processes, including amine group oxidation, side-chain oxidation, and nitroxide radical formation . The high toxicity of 6PPD-quinone is attributed to the formed quinone structure .
Pharmacokinetics
The hydrolysis half-life of 6PPD-quinone (12.8–16.3 days) is much longer than that of 6PPD (0.2–2.7 hours), leading to persistent toxic effects on sensitive organisms .
Result of Action
The transformation of 6PPD to 6PPD-quinone results in a compound with high toxicity to aquatic organisms . For instance, 6PPD-quinone has been linked to the deaths of coho salmon in urban Puget Sound streams .
Action Environment
Environmental factors play a significant role in the action of 6PPD. The compound is released from tires through normal wear, and when it rains, stormwater from hard surfaces like parking lots and streets washes these particles into streams and other water bodies . As a result, 6PPD-quinone may be present in local stormwater and surface waters, posing a threat to aquatic life .
Biochemical Analysis
Biochemical Properties
This transformation is of great concern due to the high toxicity of 6PPD-quinone to aquatic organisms .
Cellular Effects
Its transformation product, 6PPD-quinone, has been shown to have higher toxicity to human liver cells than 6PPD . Exposure to 6PPD-quinone induced changes in phenylalanine, tyrosine, and tryptophan biosynthesis and tyrosine metabolism pathways in human liver cells .
Molecular Mechanism
Its transformation product, 6PPD-quinone, is formed through oxidation of 6PPD by singlet oxygen (1O2) in the ozone environment through a series transformation process including amine group oxidation, side-chain oxidation, and nitroxide radical formation .
Temporal Effects in Laboratory Settings
In laboratory settings, 6PPD-quinone, the transformation product of N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine, is more stable in water than 6PPD because the hydrolysis half-life of 6PPD-quinone is much longer than that of 6PPD . This leads to persistent toxic effects on sensitive organisms .
Dosage Effects in Animal Models
Its transformation product, 6PPD-quinone, has been shown to have species-specific acute toxicity in fishes .
Metabolic Pathways
Its transformation product, 6PPD-quinone, is formed through oxidation of 6PPD by singlet oxygen (1O2) in the ozone environment through a series transformation process including amine group oxidation, side-chain oxidation, and nitroxide radical formation .
Transport and Distribution
Its transformation product, 6PPD-quinone, has been widely detected in road run-off, tyre rubber leachate, and road dust, especially in natural waters .
Subcellular Localization
It is known that this compound is mobile within the rubber and slowly migrates to the surface via blooming .
Properties
IUPAC Name |
4-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15,19-20H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMVLMVFYMGSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025114 | |
Record name | N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine | |
Source | EPA DSSTox | |
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Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-(1,3-dimethylbutyl)-n'-phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Dark violet solid; [HSDB] Brown to violet solid; Turns dark brown on light exposure; [ICSC], BROWN-TO-VIOLET SOLID IN VARIOUS FORMS. TURNS DARK BROWN ON EXPOSURE TO LIGHT. | |
Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl- | |
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Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992), 370 °C (calculated) | |
Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Flash Point |
400 °F (NTP, 1992), 204 °C, 200 °C c.c. | |
Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.01 | |
Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.07, 1.02 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Vapor Pressure |
0.000005 [mmHg], Vapor pressure at 25 °C: negligible | |
Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Color/Form |
Dark, violet solid | |
CAS No. |
793-24-8 | |
Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | 1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- | |
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Record name | 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl- | |
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Record name | N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine | |
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Record name | N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Melting Point |
113.4 to 113.9 °F (NTP, 1992), 50 °C, 45-48 °C | |
Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |
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Record name | 1,4-BENZENEDIAMINE, N-(1,3-DIMETHYLBUTYL)-N'-PHENYL- | |
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Record name | N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-p-PHENYLENEDIAMINE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the symptoms of 6PPD-quinone poisoning in fish?
A3: Coho salmon exposed to lethal concentrations of 6PPD-quinone exhibit symptoms like gasping, increased ventilation, loss of equilibrium, and erratic swimming, often leading to mortality. []
Q2: How does 6PPD-quinone enter the environment?
A4: 6PPD leaches from tire tread wear particles (TWPs) and crumb rubber used in artificial turf, entering waterways primarily through stormwater runoff. [, , , ] 6PPD is then transformed into 6PPD-quinone through reactions with ozone or other oxidants. [, ]
Q3: What is being done to mitigate the environmental impact of 6PPD-quinone?
A5: Research suggests that stormwater bioretention systems like bioretention cells can effectively remove over 90% of 6PPD-quinone, highlighting the importance of green infrastructure in mitigating its impact. [] Additionally, studies exploring alternative antioxidants with reduced environmental toxicity are underway. []
Q4: Are there other organisms affected by 6PPD or its transformation products?
A6: Research has shown that 6PPD and its leachate can be acutely lethal to the water flea Daphnia pulex, impacting their survival rates and reproductive capabilities. [] Additionally, bioaccumulation and trophic transfer of 6PPD and its transformation products have been observed in estuarine food webs, raising concerns about potential ecosystem-level effects. []
Q5: What is the mechanism of toxicity of 6PPD-quinone?
A7: The exact mechanism of 6PPD-quinone toxicity is still under investigation. Recent research suggests that 6PPD-quinone might form DNA adducts in both mammalian cells and aquatic organisms, potentially contributing to its toxic effects. [] Further research is needed to fully understand the pathways involved in its toxicity.
Q6: What is known about the differences in species sensitivity to 6PPD-quinone?
A8: Studies indicate that differences in 6PPD-quinone sensitivity might be attributed to variations in toxicokinetics and metabolism across species. For instance, tolerant fish species or life stages exhibit higher levels of a specific O-glucuronide metabolite of 6PPD-quinone compared to sensitive ones, suggesting a more efficient detoxification mechanism. [, ]
Q7: Are there any biomarkers for 6PPD-quinone exposure?
A9: Research indicates that the semi-quantification of 6PPD-quinone metabolites in bile, particularly the O-glucuronide metabolite, could serve as a potential biomarker for 6PPD-quinone exposure in fish. [] This finding could be valuable for environmental monitoring and risk assessment.
Q8: Has 6PPD-quinone been found to affect other organisms besides fish?
A10: Yes, a study demonstrated that 6PPD-quinone exposure could shorten the lifespan and negatively impact the healthspan of Caenorhabditis elegans. [] This finding suggests that 6PPD-quinone might have broader ecological consequences beyond fish populations.
Q9: How is 6PPD-quinone analyzed in environmental samples?
A11: Various analytical methods have been developed to detect and quantify 6PPD-quinone in environmental matrices like water, soil, and air. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is commonly used for identification and quantification of 6PPD and its transformation products. [, , ]
Q10: Are there any rapid screening methods for 6PPD-quinone?
A12: Yes, researchers have developed a direct mass spectrometry method using a thin polydimethylsiloxane membrane immersion probe for rapid, semi-quantitative analysis of 6PPD-quinone. [] This approach eliminates the need for time-consuming sample preparation and chromatographic separation, enabling higher throughput for large-scale monitoring.
Q11: What other analytical techniques are used to study 6PPD and its transformation products?
A13: Besides HPLC-HRMS, techniques like gas chromatography-mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) are employed to analyze 6PPD, its degradation products, and their impact on materials like rubber. [, , , ]
Q12: How does 6PPD function as an antioxidant in rubber?
A14: 6PPD and other p-phenylenediamines act as antiozonants and antioxidants in rubber by scavenging free radicals generated during oxidative degradation. They protect the rubber from ozone attack and prevent chain scission, maintaining its physical properties and extending its lifespan. [, , ]
Q13: Are there alternatives to 6PPD in tire rubber?
A15: Researchers are exploring alternatives to 6PPD, including other types of antioxidants like polymer-bound antioxidants and lignin, to achieve comparable performance while minimizing environmental concerns. [, , ]
Q14: How effective are microencapsulated antioxidants like MC6PPD in preventing rubber degradation?
A16: Studies indicate that microencapsulated 6PPD (MC6PPD) exhibits superior performance compared to free 6PPD in preventing rubber degradation. The encapsulation reduces evaporation and migration of the antioxidant, leading to improved stress-strain properties, flex cracking resistance, and reduced discoloration over time. []
Q15: What are the critical knowledge gaps in 6PPD research?
A15: Key knowledge gaps include fully elucidating the mechanism of 6PPD-quinone toxicity in various species, understanding the long-term ecological impacts of 6PPD and its transformation products, and developing safer and equally effective alternatives for tire rubber applications.
Q16: What are the implications of this research for future regulations?
A18: This research highlights the need for stricter regulations regarding the use and disposal of tires to minimize the release of 6PPD and its toxic transformation products into the environment. [, ] It also emphasizes the importance of monitoring and assessing the risks associated with emerging contaminants from tire wear.
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